
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, phenoxymethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with phenoxymethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and phenoxymethanol.
Reduction: 2,2-dimethylpropanol and phenoxymethanol.
Substitution: Various substituted phenoxymethyl derivatives.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the phenoxymethyl group into target molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, phenoxymethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The phenoxymethyl group can modulate the activity of enzymes by binding to their active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, phenyl ester: Similar structure but with a phenyl group instead of a phenoxymethyl group.
Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester: Contains a 2-phenylethyl group instead of a phenoxymethyl group.
Diclofop methyl: A related ester with a dichlorophenoxy group.
Uniqueness
Propanoic acid, 2,2-dimethyl-, phenoxymethyl ester is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs.
Properties
CAS No. |
82212-47-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
phenoxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)11(13)15-9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
YTROBKHFMTWMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


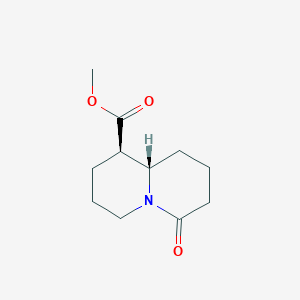
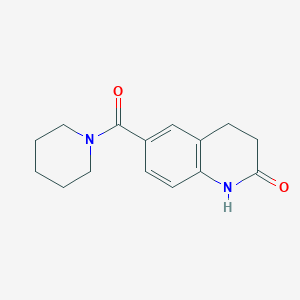
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)

![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
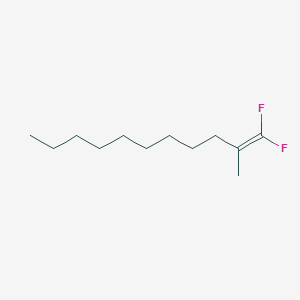
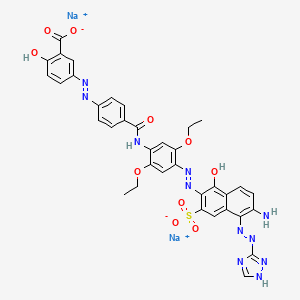
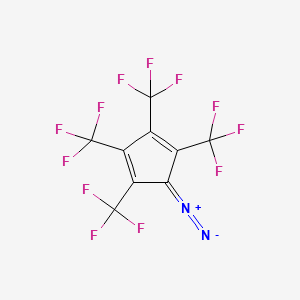
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

